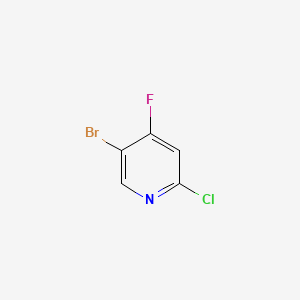

5-Bromo-2-chloro-4-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-chloro-4-fluoropyridine (CAS: 1211580-49-2) is a halogenated pyridine derivative with the molecular formula C₅H₂BrClFN and a molecular weight of 224.43 g/mol . This compound is characterized by a pyridine ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 2, and fluorine (F) at position 2. Its structural uniqueness arises from the electronic and steric effects of these substituents, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. It is commercially available in ≥95% purity, typically supplied in quantities ranging from 100 mg to 25 g .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution with bromine, chlorine, and fluorine atoms. For example, 2-chloro-5-bromopyridine can be fluorinated using anhydrous potassium fluoride in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial-scale production of this compound often involves multi-step synthesis starting from readily available raw materials. The process may include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride in polar aprotic solvents.

Suzuki–Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethyl sulfoxide.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are typically formed in Suzuki–Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-4-fluoropyridine serves as a crucial molecular scaffold in the development of various pharmaceuticals. Its halogen substituents significantly influence biological activity through multiple mechanisms:

- Inhibition of Enzymes : The compound has been utilized to inhibit key enzymes associated with diseases. Notably, it acts as a precursor for inhibitors targeting the main protease of SARS-CoV-2, which is vital for COVID-19 treatment strategies .

- Cancer Therapy : It is also employed in synthesizing inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to cancer immune evasion. Inhibiting IDO1 can enhance anti-tumor immunity .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex heterocyclic compounds. It participates in various coupling reactions, such as:

- Suzuki-Miyaura Coupling Reaction : This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of diverse pyridine derivatives .

- Nucleophilic Aromatic Substitution : The presence of fluorine enhances nucleophilic substitution reactions, facilitating the introduction of functional groups that can modulate biological activity.

Agrochemical Industry

The compound plays a role in the agrochemical sector by serving as an intermediate in the synthesis of active ingredients for pesticides and herbicides. Its reactivity allows for the development of compounds with enhanced efficacy against agricultural pests .

Case Study 1: Inhibition of Neuropeptide Y Receptor Y5

A study demonstrated that derivatives of this compound act as potent inhibitors of the neuropeptide Y receptor Y5, which is implicated in obesity and anxiety disorders. Structure-activity relationship (SAR) analyses indicated that modifications at halogen positions significantly influenced receptor binding affinity and selectivity.

Case Study 2: SGLT2 Inhibitors

The compound has been employed as an intermediate in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are under investigation for their therapeutic potential in managing diabetes. The synthetic routes developed highlight the versatility of this compound in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluoropyridine depends on its application. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl product . The presence of electron-withdrawing halogen substituents on the pyridine ring influences its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and physicochemical properties of halogenated pyridines are highly dependent on the positions and types of substituents. Below is a comparative analysis of 5-Bromo-2-chloro-4-fluoropyridine with analogous compounds:

Table 1: Structural and Electronic Comparisons

Key Observations:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature at position 4 in This compound deactivates the pyridine ring, directing further substitutions to specific positions (e.g., meta to F) . In contrast, 5-Bromo-2-chloro-3-fluoropyridine exhibits altered regioselectivity due to fluorine’s proximity to bromine .

- Steric Considerations: The 2-chloro substituent in all analogs introduces steric hindrance, limiting access to the ortho position. This is less pronounced in 5-Bromo-2-fluoropyridine, which lacks a chlorine atom .

- Thermal Stability : Halogenated pyridines with multiple heavy atoms (e.g., Br, Cl) generally exhibit higher melting/boiling points. For example, 5-Bromo-2-fluoropyridine has a boiling point of 162–164°C, while analogs with additional halogens (e.g., Cl) likely have higher thermal stability .

Cross-Coupling Reactions:

- This compound is pivotal in Suzuki-Miyaura couplings, where the bromine atom is selectively replaced by aryl/boronic acid groups. The chlorine and fluorine substituents remain intact, enabling sequential functionalization .

- In contrast, 5-Bromo-2-chloro-3-fluoropyridine undergoes competitive side reactions at the 3-F position under harsh conditions, reducing yield .

Nucleophilic Aromatic Substitution (NAS):

- The chlorine at position 2 in this compound is highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides), forming derivatives like 5-Bromo-4-fluoro-2-morpholinopyridine .

- Compounds with methoxy groups (e.g., 5-Bromo-2-chloro-4-methoxypyridine) show reduced NAS reactivity due to the electron-donating OCH₃ group .

Physicochemical Data

Biological Activity

5-Bromo-2-chloro-4-fluoropyridine (BCFP) is a halogenated pyridine derivative with significant implications in medicinal chemistry and drug development. Its unique chemical structure, characterized by the presence of bromine, chlorine, and fluorine atoms, enhances its biological activity, making it a valuable scaffold for various active pharmaceutical ingredients (APIs). This article delves into the biological activities associated with BCFP, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C5H3BrClF

- Molecular Weight : 195.43 g/mol

- CAS Number : 1211580

| Property | Value |

|---|---|

| Purity | >98% |

| Boiling Point | 162 – 164 °C |

| Appearance | Colorless liquid |

| Relative Density | 1.71 g/mL at 25 °C |

Biological Applications

BCFP is primarily utilized as a molecular scaffold in the synthesis of various pharmaceuticals. Its halogen substituents play crucial roles in enhancing biological activity through mechanisms such as:

- Inhibition of Enzymes : BCFP has been shown to inhibit key enzymes involved in various diseases. For instance, it serves as a precursor for inhibitors targeting the main protease of SARS-CoV-2, which is critical in COVID-19 treatment strategies .

- Cancer Therapy : The compound is also a building block for inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. By inhibiting IDO1, BCFP derivatives can potentially enhance anti-tumor immunity .

Case Study 1: Inhibition of Neuropeptide Y Receptor Y5

A study demonstrated that derivatives of BCFP act as potent inhibitors of the neuropeptide Y receptor Y5, which is associated with obesity and anxiety disorders. The structure-activity relationship (SAR) analysis indicated that modifications at the halogen positions significantly influenced receptor binding affinity and selectivity .

Case Study 2: SGLT2 Inhibitors

BCFP has been employed as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under investigation for their therapeutic potential in managing diabetes. The synthetic routes developed for these compounds highlight BCFP's versatility and importance in pharmaceutical chemistry .

The biological activity of BCFP can be attributed to several mechanisms:

- Nucleophilic Aromatic Substitution : The fluorine atom enhances nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modulate biological activity.

- Metal-Catalyzed Coupling Reactions : The bromine atom facilitates coupling reactions under palladium catalysis, enabling the formation of complex molecular architectures essential for drug development .

Research Findings

Recent studies have focused on optimizing the synthesis and improving the yield of BCFP derivatives:

- Scalable Synthesis : A novel industrial process was developed to synthesize BCFP on a large scale with a total yield of 24%, demonstrating its feasibility for commercial production .

- Chemoselective Reactions : Research has shown that BCFP can undergo chemoselective amination reactions under specific conditions, leading to the formation of functionalized derivatives with enhanced biological profiles .

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOUCYWEAFGESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.